molecular formula C15H9Cl2N3O2S B2976301 (2E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 891136-14-4

(2E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2976301
CAS No.: 891136-14-4
M. Wt: 366.22
InChI Key: MEGRKQMNEDZCJO-GQCTYLIASA-N
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Description

The compound (2E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a heterocyclic enamide featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 5 and a thiophene-containing propenamide chain. The oxadiazole ring is synthesized via cyclization reactions involving hydrazine hydrate and carbon disulfide under reflux, as described in analogous synthetic protocols for oxadiazole derivatives . The (2E)-configuration of the enamide moiety is critical for its planar geometry, which may influence intermolecular interactions and biological activity.

Properties

IUPAC Name

(E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2S/c16-9-3-5-12(17)11(8-9)14-19-20-15(22-14)18-13(21)6-4-10-2-1-7-23-10/h1-8H,(H,18,20,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGRKQMNEDZCJO-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the oxadiazole intermediate.

    Formation of the Enamide Linkage: The final step involves the coupling of the oxadiazole-dichlorophenyl intermediate with a thiophene derivative under conditions that favor the formation of the enamide bond, such as using a base like triethylamine in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties. Its unique combination of functional groups allows for the tuning of these properties for various applications.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. The thiophene ring may participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-2-Cyano-N-[5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

This compound shares structural similarities with the target molecule, including a propenamide backbone and a dichlorophenyl substituent. However, it replaces the 1,3,4-oxadiazole ring with a 1,3-thiazole moiety and introduces a cyano group and a methoxy-hydroxyphenyl substituent. The thiazole ring may enhance metabolic stability compared to oxadiazoles, while the cyano group could reduce solubility due to increased hydrophobicity . The absence of a thiophene group in this compound may alter electronic properties and binding affinities in biological systems.

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

This triazole-thione derivative features a 1,2,4-triazole core with chlorophenyl substituents. Unlike the target compound, it lacks the enamide linkage but includes a thione group, which enhances hydrogen-bonding capacity. Crystallographic studies reveal that its hydrogen-bonded network (N–H···S and O–H···S interactions) forms a stable hexagonal supramolecular structure . The dichlorophenyl groups in the target compound may confer greater steric hindrance and lipophilicity compared to the monochlorophenyl groups in this triazole derivative.

Thiazol-5-ylmethyl Carbamate Derivatives

The hydroperoxypropan-2-yl-substituted thiazole carbamates listed in exhibit complex heterocyclic architectures. These compounds diverge significantly from the target molecule due to their carbamate linkages and hydroperoxy groups, which introduce oxidative reactivity.

Structural and Physicochemical Comparison Table

Compound Name Core Structure Key Substituents Notable Features Reference
(2E)-N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide 1,3,4-Oxadiazole 2,5-Dichlorophenyl, thiophen-2-yl propenamide Planar enamide; high lipophilicity N/A
(E)-2-Cyano-N-[5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide 1,3-Thiazole Cyano, methoxy-hydroxyphenyl, dichlorobenzyl Enhanced metabolic stability; lower solubility
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole Chlorophenyl, benzylideneamino thione Hydrogen-bonded supramolecular assembly
Thiazol-5-ylmethyl carbamates Thiazole-carbamate Hydroperoxypropan-2-yl, diphenylhexanamide Oxidative potential; complex stereochemistry

Research Findings and Implications

  • Synthetic Routes : The target compound’s oxadiazole core is likely synthesized via hydrazine-mediated cyclization, similar to methods in , which report yields of 65–80% for analogous oxadiazoles .
  • Hydrogen Bonding : While the target compound’s amide group can participate in hydrogen bonding, the triazole-thione derivative in demonstrates stronger intermolecular interactions due to its thione moiety .
  • Bioactivity Potential: The dichlorophenyl group, common to both the target compound and ’s thiazole derivative, is associated with antimicrobial and anticancer activities in other studies, though direct evidence is lacking here.

Biological Activity

The compound (2E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring and a thiophene moiety, which are known to contribute to various biological activities. The synthesis typically involves multi-step organic reactions starting from readily available thiophene derivatives and involves the introduction of the oxadiazole and dichlorophenyl groups under controlled conditions to ensure high yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer , anti-inflammatory , and antiviral properties.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.

In Vitro Studies

In vitro assays have demonstrated that the compound significantly reduces cell viability in various cancer cell lines. Notably, it shows potent activity against HepG2 liver cancer cells with an IC50 value indicating effective cytotoxicity.

Data Table: Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
HepG215Induces apoptosis via caspase activation
MDA-MB-23120Cell cycle arrest
LNCaP25Apoptotic signaling pathways

Anti-inflammatory Activity

The compound has also exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

The anti-inflammatory activity is attributed to the modulation of inflammatory pathways, which may involve the inhibition of specific enzymes like COX and LOX.

Antiviral Activity

Emerging research highlights the antiviral properties of this compound against viruses such as Dengue virus. Studies have reported that it acts as a non-nucleoside inhibitor of the viral polymerase, demonstrating submicromolar activity against multiple serotypes of the virus.

Case Study: Antiviral Efficacy
A study evaluated the efficacy of this compound against Dengue virus clinical isolates. The results indicated a significant reduction in viral replication, suggesting its potential as a therapeutic agent for viral infections.

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